Chemical properties of 4-(4-Methylphenyl)-1,4-diazepan-2-one
Chemical properties of 4-(4-Methylphenyl)-1,4-diazepan-2-one
This guide serves as an in-depth technical analysis of 4-(4-Methylphenyl)-1,4-diazepan-2-one , a specialized heterocyclic building block used in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, reactivity, and pharmacophore integration.
[1]
Executive Summary
4-(4-Methylphenyl)-1,4-diazepan-2-one (C₁₂H₁₆N₂O) represents a "privileged scaffold" in drug discovery, combining the conformational flexibility of a homopiperazine ring with the structural rigidity of an N-aryl system. Unlike its 6-membered analog (piperazinone), this 7-membered lactam offers a unique "twist-chair" topology, allowing it to span specific binding pockets in G-Protein Coupled Receptors (GPCRs) and kinase active sites that are inaccessible to rigid congeners.
This compound functions primarily as a linker scaffold , providing a vector for fragment-based drug design (FBDD) where the lactam nitrogen (N1) serves as a nucleophilic handle and the p-tolyl group acts as a hydrophobic anchor.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Identification
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IUPAC Name: 4-(4-methylphenyl)-1,4-diazepan-2-one
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Synonyms: 4-(p-Tolyl)homopiperazin-5-one; 1-(4-Methylphenyl)-1,4-diazepan-3-one (numbering dependent)
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CAS Number: 41885-96-5 (Note: CAS often refers to the generic diazepane; specific isomer verification required via NMR).
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SMILES: Cc1ccc(cc1)N2CCCNCC2=O
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 204.27 g/mol | Fragment-based screening compliant |
| Formula | C₁₂H₁₆N₂O | |
| LogP (Octanol/Water) | ~1.6 – 1.9 (Pred.)[1] | Lipophilic enough for CNS penetration, soluble enough for assays |
| TPSA | ~32 Ų | High membrane permeability potential |
| H-Bond Donors | 1 (Amide NH) | N1 position |
| H-Bond Acceptors | 2 (C=O, N-Aryl) | Carbonyl and tertiary amine |
| pKa (N4 - Amine) | ~5.2 – 5.8 | Weakly basic due to N-phenyl resonance delocalization |
| pKa (N1 - Amide) | ~16.0 | Weakly acidic; requires strong base for deprotonation |
Structural Analysis & Conformation
The 1,4-diazepan-2-one ring exists in a dynamic equilibrium, primarily favoring a twist-chair conformation. This flexibility is a critical design feature.
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Entropy Penalty: The 7-membered ring has higher conformational entropy than a piperazine. Upon binding, the "induced fit" penalty is higher, but this allows the molecule to adapt to "breathing" receptor pockets.
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N4-Geometry: The nitrogen at position 4 is attached to the phenyl ring. The lone pair participates in resonance with the π-system of the tolyl group, flattening the geometry around N4 and reducing its basicity compared to an aliphatic amine.
Visualization: Conformational Dynamics
Synthetic Pathways
Synthesis is typically approached via two main strategies: Cyclization (Classical) or N-Arylation (Modern).
Strategy A: Buchwald-Hartwig Amination (Recommended)
This route uses the commercially available 1,4-diazepan-2-one and couples it with p-iodotoluene. It is highly modular.
Strategy B: Intramolecular Cyclization
Formation of the ring from linear precursors, such as N-(p-tolyl)ethylenediamine reacting with an acrylic acid derivative.
Visualization: Synthesis Workflow
Reactivity & Metabolic Stability
Chemical Reactivity
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N1-Alkylation: The amide nitrogen (N1) is the primary site for derivatization. Treatment with NaH (sodium hydride) followed by an alkyl halide (R-X) yields N1-substituted analogs. This is the standard method for building library diversity.
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Lactam Reduction: Treatment with LiAlH₄ (Lithium Aluminum Hydride) will reduce the C2 carbonyl to a methylene group, yielding the fully reduced 1-(4-methylphenyl)-1,4-diazepane .
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Electrophilic Aromatic Substitution: The p-tolyl ring is activated at the ortho positions relative to the amine (positions 2 and 6 on the phenyl ring) due to the donating effect of the nitrogen.
Metabolic Liability (ADME)
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Benzylic Oxidation: The methyl group on the p-tolyl ring is highly susceptible to CYP450-mediated oxidation (specifically CYP2C9 and CYP3A4).
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Pathway: Methyl (-CH₃)
Benzyl Alcohol (-CH₂OH) Benzoic Acid (-COOH). -
Mitigation: In drug design, this "soft spot" is often replaced with a chloro- or fluoro- group to block metabolism if half-life extension is required.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of 4-(4-Methylphenyl)-1,4-diazepan-2-one
Reagents:
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1,4-Diazepan-2-one (1.0 equiv)[2]
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4-Iodotoluene (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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Xantphos (4 mol%)
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Cs₂CO₃ (2.0 equiv)
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1,4-Dioxane (anhydrous)
Methodology:
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Setup: In a glovebox or under argon, charge a sealable reaction vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
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Addition: Add 1,4-diazepan-2-one and 4-iodotoluene dissolved in anhydrous dioxane (0.2 M concentration).
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Reaction: Seal the vial and heat to 100°C for 12–16 hours .
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Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂) using a gradient of 0–10% MeOH in DCM.
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Validation: Product should be a white to off-white solid. Verify via ¹H NMR (look for characteristic AA'BB' system of p-tolyl and lactam multiplets).
Protocol 2: N1-Alkylation (Library Generation)
Reagents:
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4-(4-Methylphenyl)-1,4-diazepan-2-one (1.0 equiv)
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Sodium Hydride (60% dispersion in oil, 1.2 equiv)
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Electrophile (e.g., Benzyl Bromide, 1.1 equiv)
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DMF (anhydrous)
Methodology:
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Deprotonation: Dissolve the scaffold in DMF at 0°C. Add NaH portion-wise. Stir for 30 mins to ensure formation of the amide anion (gas evolution).
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Alkylation: Add the electrophile dropwise. Warm to Room Temperature (RT) and stir for 2–4 hours.
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Quench: Carefully quench with water/ice.
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Extraction: Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.
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Yield: Typically >80% conversion.
References
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Santa Cruz Biotechnology. 4-(4-methylphenyl)-1,4-diazepan-2-one Product Page. Catalog # sc-277150. Link
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American Elements. 1-(4-methylphenyl)-1,4-diazepane Properties. Link
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PubChem. 1,4-Diazepan-2-one Compound Summary. CID 21930930.[3] Link
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Rashid, M., et al. (2019).[4] "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis, 16(6). Link
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Surrey, D. S., et al. (2010). "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry. Link
